molecular formula C9H7F3O3 B7946264 (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B7946264
M. Wt: 220.14 g/mol
InChI Key: SDGXYUQKJPFLDG-SSDOTTSWSA-N
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Description

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Melting Point 130–134°C
pKa (Carboxylic Acid) 3.06 ± 0.10
SMILES OC(C(=O)O)c1ccc(cc1)C(F)(F)F

Properties

IUPAC Name

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGXYUQKJPFLDG-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical Trifluoromethylation via Photoredox Catalysis

Photoredox catalysis has emerged as a robust method for introducing trifluoromethyl groups into aromatic systems. A notable procedure involves the reaction of styrene derivatives with trifluoroacetic acid precursors under visible light irradiation. In one protocol, 4DPAIPN (2,4,6-tris(diphenylamino)-5-cyanopyridine) serves as the photocatalyst, enabling the formation of 2-hydroxytrifluoroethylacetophenones with high regioselectivity .

Reaction Conditions :

  • Catalyst : 4DPAIPN (0.02 equiv)

  • Solvent : Dry DMSO

  • Light Source : 427 nm Kessil PR160-violet LED

  • Temperature : 25°C

  • Yield : 60–85%

This method achieves moderate enantioselectivity (up to 75% ee) when chiral auxiliaries are incorporated. However, scalability remains limited due to the need for specialized light sources and prolonged reaction times .

Organocatalytic Asymmetric Aldol Reaction

Diarylprolinol catalysts enable enantioselective aldol reactions between trifluoropyruvate esters and aromatic aldehydes. For example, (S)-diarylprolinol trimethylsilyl ether catalyzes the reaction of ethyl trifluoropyruvate with 4-(trifluoromethyl)benzaldehyde, yielding the target compound with 92% ee .

Key Parameters :

  • Catalyst : (S)-Diphenylprolinol TMS ether (10 mol%)

  • Solvent : Dichloromethane

  • Temperature : −20°C

  • Yield : 78%

  • Enantiomeric Excess : 92% ee

This method benefits from mild conditions and avoids transition metals, making it environmentally favorable. However, substrate scope is restricted to electron-deficient aldehydes .

Transition Metal-Catalyzed Enantioselective Hydrogenation

Ruthenium complexes with chiral phosphine ligands facilitate asymmetric hydrogenation of α-keto acids. A patented process uses [(R)-BINAP]RuCl₂ (BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) to reduce 2-oxo-2-[4-(trifluoromethyl)phenyl]acetic acid, achieving 98% ee .

Optimized Protocol :

  • Catalyst : [(R)-BINAP]RuCl₂ (0.5 mol%)

  • Pressure : 50 bar H₂

  • Solvent : Methanol

  • Temperature : 40°C

  • Yield : 95%

This method is scalable and compatible with industrial reactors, though catalyst costs remain high .

Enzymatic Resolution and Dynamic Kinetic Resolution

Lipases and esterases resolve racemic mixtures via hydrolytic kinetic resolution. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, leaving the (R)-enantiomer intact .

Enzymatic Conditions :

  • Enzyme : CAL-B (20 mg/mmol)

  • Solvent : Phosphate buffer (pH 7.0)

  • Temperature : 37°C

  • Conversion : 48%

  • ee (R) : >99%

Dynamic kinetic resolution (DKR) combines enzymatic resolution with racemization catalysts. Using Shvo’s catalyst (hydridotetracarbonylruthenium), DKR achieves 99% yield and 98% ee .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented route employs continuous flow reactors for radical trifluoromethylation, reducing reaction times from hours to minutes .

Industrial Protocol :

  • Reactor Type : Continuous flow microreactor

  • Residence Time : 5 min

  • Catalyst Loading : 0.1 mol%

  • Annual Output : 10 metric tons

  • Purity : >99.5%

Environmental impact assessments highlight reduced solvent usage (30% less than batch processes) and lower energy consumption .

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCost
Photoredox Catalysis60–8570–75Moderate$$
Organocatalytic Aldol70–7890–92Low$
Ru-Catalyzed Hydrogenation90–9595–98High$$$
Enzymatic Resolution40–50>99Moderate$$
Industrial Flow Process85–9099.5High$$$$

Key Findings :

  • Transition metal-catalyzed hydrogenation offers the best balance of yield and enantioselectivity.

  • Enzymatic methods achieve the highest ee but suffer from lower yields.

  • Industrial processes optimize throughput but require significant capital investment .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making it valuable in the development of pharmaceuticals and agrochemicals.

Application Description
Pharmaceuticals Used in the synthesis of bioactive molecules with enhanced pharmacological properties.
Agrochemicals Acts as a precursor for developing pesticides and herbicides.

Reactivity and Transformations

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

  • Oxidation: Converts hydroxy groups to ketones or carboxylic acids.
  • Reduction: Forms alcohols or other derivatives.
  • Nucleophilic Substitution: The trifluoromethyl group can participate in substitution reactions.

Biological Applications

Biochemical Studies

The compound's unique structure makes it an important tool in biochemical research. It is utilized to study enzyme inhibition and protein-ligand interactions.

Biological Application Details
Enzyme Inhibition Investigated for its ability to inhibit lysosomal phospholipase A2, which is crucial for understanding drug-induced phospholipidosis .
Protein-Ligand Interactions Explored for its capacity to modulate biological pathways through interactions with specific molecular targets.

Medicinal Applications

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modulate various biological pathways.

  • Mechanism of Action: The trifluoromethyl group enhances the compound's interaction with enzymes or receptors, influencing metabolic pathways and biological responses.
  • Case Study: Inhibition studies have shown that this compound can effectively interfere with certain drug mechanisms, providing insights into potential toxicities during drug development .

Industrial Applications

Advanced Materials Development

The compound is also used in the development of advanced materials such as polymers and coatings due to its thermal stability and reactivity.

Industrial Application Description
Polymers Utilized in the synthesis of high-performance materials with desirable mechanical properties.
Coatings Employed in formulations for protective coatings that require durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)

  • Structure : Differs by a carboxylic acid group at the ortho position relative to the hydroxyl and para-trifluoromethylphenyl group.
  • Pharmacological Activity : HTB inhibits COX-2 expression (IC₅₀ = 0.39 mM in human blood) and blocks NF-κB activation, surpassing aspirin in suppressing COX-2 protein synthesis .

Methyl(2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

  • Structure : A methyl ester derivative with the trifluoromethyl group at the meta position.
  • Relevance : Demonstrates the impact of substituent positioning on reactivity; meta-substitution may reduce steric hindrance compared to para-substituted analogs .

(R)-2-(4-Fluorophenyl)-2-hydroxyacetic Acid

  • Structure : Replaces -CF₃ with a single fluorine atom.
  • Properties : Lower molecular weight (170.14 g/mol) and reduced lipophilicity compared to the target compound, likely affecting membrane permeability .

Functional Group Variants

2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid

  • Structure: Substitutes the hydroxyl group with an oxo (-C=O) and amino (-NH-) moiety.
  • Applications : Used as a biochemical tool for studying enzyme interactions due to its electrophilic carbonyl group .

GW0742 ([4-[[[2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-5-thiazolyl]methyl]thio]-2-methylphenoxy]acetic Acid)

  • Structure : Incorporates a thiazole ring and thioether linkage.
  • Activity : A potent peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist, highlighting how heterocyclic additions modulate receptor specificity .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity (IC₅₀ or ID₅₀) Reference
(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid C₉H₇F₃O₃ 220.15 -OH, -CF₃, chiral center Not reported N/A
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) C₈H₅F₃O₃ 206.12 -COOH, -OH, -CF₃ COX-2 inhibition: 0.39 mM
GW0742 C₂₁H₁₇F₄NO₃S₂ 471.48 Thiazole, -CF₃, thioether PPARβ/δ agonist (EC₅₀ < 1 nM)
(R)-2-(4-Fluorophenyl)-2-hydroxyacetic acid C₈H₇FO₃ 170.14 -OH, -F Not reported

Key Findings

Trifluoromethyl Position Matters : Para-substitution (as in the target compound) enhances steric and electronic effects compared to meta-substituted analogs, influencing receptor binding .

Hydroxyl vs. Carboxylic Acid : HTB’s carboxylic acid group improves COX-2 inhibition but may limit blood-brain barrier penetration compared to the target’s acetic acid moiety .

Chirality and Activity: The R-configuration in the target compound is critical; evidence from (2R)-2-amino-2-(2,4-dimethoxyphenyl)acetic acid shows enantiomer-specific interactions with biological targets .

Biological Activity

(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, often referred to as a trifluoromethylated compound, has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a hydroxy group and a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group is significant as it can enhance the lipophilicity, metabolic stability, and biological activity of the molecule. Trifluoromethyl groups are known to influence various pharmacokinetic properties and can enhance interactions with biological targets due to their electronegative nature.

1. Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that similar fluorinated compounds demonstrate significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Compound Activity IC50 (µM)
Trifluoromethylated derivativesAntibacterialVaries by strain
Non-fluorinated analogsLower antibacterial activityHigher IC50 values

2. Anti-inflammatory Effects

The compound's hydroxy group may contribute to anti-inflammatory activities. Hydroxy acids are known to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. Studies on related compounds have shown promising results in reducing inflammation in animal models.

3. Cytotoxicity Against Cancer Cells

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group can enhance the compound's ability to penetrate cell membranes, thus increasing its efficacy against malignant cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)25Induction of apoptosis
HeLa (cervical cancer)30Cell cycle arrest

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammatory processes.
  • Cellular Uptake : The lipophilic nature introduced by the trifluoromethyl group aids in cellular uptake, enhancing bioavailability and efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various trifluoromethylated compounds against Staphylococcus aureus and Escherichia coli. Results indicated that derivatives with the trifluoromethyl group showed a significant reduction in bacterial growth compared to their non-fluorinated counterparts.

Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing enantiomerically pure (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, and what methodologies address them?

  • Answer: Enantioselective synthesis requires chiral resolution or catalytic asymmetric methods. For example, chiral auxiliary approaches (e.g., Evans oxazolidinones) can direct stereochemistry during alkylation of the trifluoromethylphenyl group . Alternatively, enzymatic resolution using lipases or esterases may separate enantiomers via selective hydrolysis of esters . Impurities from racemization during acidic/basic conditions must be monitored via chiral HPLC (e.g., using amylose-based columns) .

Q. How can the stereochemical integrity of the (2R)-configuration be confirmed experimentally?

  • Answer: X-ray crystallography is definitive for absolute configuration determination . For routine analysis, compare optical rotation values with literature (e.g., [α]D = +13.2° for (R)-isomers in NaOH) . Chiral shift NMR reagents (e.g., Eu(hfc)₃) induce diastereomeric splitting in ¹H/¹⁹F NMR spectra, resolving enantiomers .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer:

  • HPLC-MS : Quantify impurities (e.g., diastereomers, des-hydroxy byproducts) using C18 columns with trifluoroacetic acid (TFA) in mobile phases to enhance peak resolution .
  • ¹H/¹⁹F NMR : Identify trifluoromethyl (-CF₃) signals (δ ~ -60 ppm in ¹⁹F NMR) and hydroxyl proton coupling patterns .
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and hydroxyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during esterification or amidation of this compound?

  • Answer: Avoid prolonged exposure to strong acids/bases. Use mild coupling reagents (e.g., DCC/DMAP in dichloromethane at 0°C) to preserve stereochemistry . Monitor reaction progress via inline FT-IR to detect intermediate formation and terminate reactions before side reactions dominate .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution on the carbonyl carbon. The electron-withdrawing -CF₃ group increases electrophilicity, accelerating reactions with amines or alcohols . Solvent effects (e.g., DMSO vs. THF) are simulated using PCM models to optimize reaction yields .

Q. How do structural modifications (e.g., replacing -CF₃ with -F or -CH₃) impact biological activity in drug discovery contexts?

  • Answer: Trifluoromethyl groups enhance metabolic stability and lipophilicity (logP) compared to -CH₃ or -F. In SAR studies, replacing -CF₃ with -F reduces binding affinity to targets like kinases by ~10-fold due to weaker hydrophobic interactions . Bioisosteric replacements (e.g., -OCF₃) are explored to balance potency and solubility .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

  • Answer: Discrepancies arise from polymorphic forms or residual solvents. Use standardized protocols:

  • Dynamic Light Scattering (DLS) : Measure particle size in saturated solutions to detect aggregation .
  • DSC/TGA : Identify polymorphs by melting point and decomposition profiles .
  • Cross-validate with shake-flask methods (UV-Vis quantification at λ = 254 nm) .

Methodological Considerations

Q. How is this compound utilized as a chiral building block in peptidomimetic drug design?

  • Answer: The carboxylic acid moiety is coupled to amino acids via solid-phase synthesis (e.g., Fmoc chemistry). For example, it serves as a constrained tyrosine analog in kinase inhibitors, improving proteolytic stability . Stereochemical compatibility with target enzymes (e.g., proteases) is assessed via molecular docking (AutoDock Vina) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer:

  • Ventilation : Use fume hoods due to potential release of HF from -CF₃ degradation at high temperatures .
  • PPE : Acid-resistant gloves (nitrile) and goggles.
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal .

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